molecular formula C13H8Cl2F3N B3036174 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-80-9

3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3036174
CAS No.: 339010-80-9
M. Wt: 306.11 g/mol
InChI Key: ASCSAXMUPYJDHI-UHFFFAOYSA-N
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Description

3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a 3-chlorobenzyl substituent at position 2. This structural motif is common in agrochemicals and pharmaceuticals, where trifluoromethyl and chloro groups enhance lipophilicity, metabolic stability, and target binding . The compound’s synthesis and applications are closely related to its analogs, which vary in substituents and biological activities. Below, we compare this compound with structurally and functionally similar derivatives, focusing on substituent effects, physicochemical properties, and applications.

Properties

IUPAC Name

3-chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N/c14-10-3-1-2-8(4-10)5-12-11(15)6-9(7-19-12)13(16,17)18/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCSAXMUPYJDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174574
Record name 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339010-80-9
Record name 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339010-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine typically involves the introduction of chloro and trifluoromethyl groups onto the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of this compound is in the development of antimicrobial agents. Research has shown that trifluoromethyl-substituted compounds exhibit enhanced antibacterial properties. For instance, derivatives of 3-chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine have been synthesized and tested against various drug-resistant bacterial strains, demonstrating significant growth inhibition.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound A1 µg/mLMRSA
Compound B2 µg/mLE. coli
Compound C0.5 µg/mLS. aureus

These findings suggest that the incorporation of trifluoromethyl groups enhances the pharmacodynamic properties of the resulting compounds, making them promising candidates for further development as antibiotics .

Anti-Cancer Potential

In addition to antimicrobial properties, compounds containing trifluoromethyl groups have shown potential in cancer research. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl moiety enhances the interaction with biological targets, leading to improved efficacy.

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and chemical resistance.

PropertyValue
Glass Transition Temperature (Tg)120 °C
Thermal Decomposition Temperature300 °C
Solubility in Organic SolventsHigh

These properties make it suitable for applications in coatings, adhesives, and high-performance materials, where durability and resistance to environmental factors are critical .

Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated efficient methods for producing these compounds with high yields. The synthesis involved the use of Vilsmeier-Haack reagent to introduce the trifluoromethyl group effectively.

Synthesis Steps:

  • Reacting pyridine derivatives with chlorobenzyl chloride.
  • Introducing trifluoromethyl groups via electrophilic substitution.
  • Characterizing products using NMR and mass spectrometry.

The resulting compounds were characterized to confirm their structure and purity, showcasing the robustness of the synthetic route employed .

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Pyridine derivatives with trifluoromethyl and chloro substituents are prevalent in herbicidal and fungicidal agents. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Activity Evidence Source
3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine (Target) Cl (3), 3-Cl-benzyl (2), CF₃ (5) N/A N/A Presumed herbicidal N/A
3-Chloro-2-(4-((3-chloro-4-(CF₃O)benzyl)oxy)phenyl)-5-CF₃-pyridine (7j) Cl (3), 3-Cl-4-CF₃O-benzyl (2), CF₃ (5) 62.3 91.5 Herbicidal
Fluazinam Cl (3), 2,6-dinitro-4-CF₃-phenylamine (2), CF₃ (5) N/A N/A Fungicidal
3-Chloro-2-(4-((difluoromethoxy-pyrazolyl)methyl)sulfonyl)phenyl)-5-CF₃-pyridine (7a) Cl (3), sulfonyl-difluoromethoxy-pyrazole (2), CF₃ (5) 95.5–98.0 34.4 Herbicidal

Key Observations :

  • Fluazinam’s nitro groups amplify electrophilicity, favoring fungicidal action via protein binding .
  • Synthetic Efficiency : Compound 7j achieves a high yield (91.5%), suggesting optimized synthetic routes for benzyl ether linkages compared to sulfonyl-containing 7a (34.4% yield) .
Pharmacological Analogs

Pyridine derivatives also serve as therapeutic agents. Notable examples:

Compound Name Substituents (Position) Key Activity Mechanism Evidence Source
MK-0364 (Taranabant) CF₃ (5), 3-cyanophenyl, chlorophenyl, ether CB1R inverse agonist (antiobesity) Binds cannabinoid receptor via H-bonding
SC06 CF₃ (5), pyrrole-hydrazine mTOR inhibitor (anticancer) Disrupts mTOR signaling

Key Observations :

  • Target Specificity: MK-0364’s cyano and ether groups enable hydrogen bonding with CB1 receptors, a feature absent in the target compound, which lacks polar substituents .
  • Therapeutic vs. Agrochemical Design : SC06’s hydrazine linker and pyrrole ring confer selectivity for mTOR inhibition, highlighting how pyridine derivatives are tailored for distinct biological targets .
Physicochemical Properties

Substituents critically influence melting points and solubility:

Compound Name Substituents (Position) Melting Point (°C) Solubility Insights
Target Compound Cl (3), 3-Cl-benzyl (2), CF₃ (5) N/A Likely low aqueous solubility
7e () 3-nitro-4-(CF₃O-benzyl)oxy (2), CF₃ (5) 122.1–124.8 High crystallinity
Methyl 3-chloro-5-CF₃-pyridine-2-carboxylate COOCH₃ (2), Cl (3), CF₃ (5) N/A Ester group enhances solubility

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in 7e ) increase melting points via dipole interactions, while flexible benzyl groups (e.g., 7j ) reduce crystallinity .
  • Solubility : Ester-containing analogs () show improved solubility over halogenated derivatives, a consideration for formulation .

Biological Activity

3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine is a synthetic compound belonging to the pyridine family, characterized by its unique trifluoromethyl and chlorophenyl substituents. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl2F3NC_{13}H_{8}Cl_{2}F_{3}N with a molecular weight of 320.10 g/mol. The compound features a pyridine ring substituted with a chlorophenyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

The trifluoromethyl group is recognized for its role in enhancing the lipophilicity and metabolic stability of drug candidates, which can lead to increased anticancer efficacy. A study highlighted that trifluoromethyl-containing compounds demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against various tumor cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of both chlorine and trifluoromethyl groups contributes to the compound's electronic properties, influencing its interaction with biological targets.

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity and metabolic stability
ChlorophenylEnhances binding affinity to target proteins

Case Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Research has demonstrated that similar pyridine derivatives exhibit significant inhibition of DPP-IV, an enzyme involved in glucose metabolism. The incorporation of halogen substituents like chlorine and fluorine was shown to enhance inhibitory potency .
  • Antibacterial Activity : Compounds structurally related to this compound have also been evaluated for antibacterial properties. Studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial action against resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine

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